

History and discovery of 4-Amino-2,6-Di-tert-butylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-2,6-Di-tert-butylphenol**

Cat. No.: **B1582558**

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-2,6-Di-tert-butylphenol**: History, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-Amino-2,6-di-tert-butylphenol**, a sterically hindered phenol of significant industrial and research interest. The narrative traces its origins from the broader development of phenolic antioxidants, details the evolution of its chemical synthesis from historical methods to modern, high-yield protocols, and elucidates its core mechanism of action as a radical scavenger. Key physicochemical and spectroscopic data are presented for practical laboratory use. Furthermore, this guide explores its primary applications as a crucial antioxidant intermediate and its emerging role as a valuable scaffold in the field of drug discovery and development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into this versatile molecule.

The Genesis of a Molecule: A History of Steric Hindrance

The discovery and application of **4-Amino-2,6-di-tert-butylphenol** are intrinsically linked to the broader history of industrial chemistry and the challenge of preventing oxidative degradation in organic materials. In the mid-20th century, with the rapid growth of the polymer and petrochemical industries, the need for effective antioxidants became paramount. Early research

identified phenols as potent radical scavengers, but their utility was often limited by self-reactivity and volatility.

The breakthrough came with the concept of "steric hindrance." Scientists discovered that by flanking the hydroxyl group of a phenol with bulky alkyl groups, such as tert-butyl groups, the resulting molecule's stability and antioxidant efficacy were dramatically enhanced.^[1] This structural modification serves two primary purposes: it sterically shields the hydroxyl group, preventing unwanted side reactions, and it stabilizes the phenoxy radical formed after hydrogen donation, thereby terminating oxidative chain reactions more efficiently.^[2] The industrial production of butylated hydroxytoluene (BHT), a well-known hindered phenolic antioxidant, began in the 1940s and set the stage for the development of a wide array of derivatives with tailored properties.^[3] **4-Amino-2,6-di-tert-butylphenol** emerged from this legacy as a bifunctional molecule, combining the proven antioxidant capacity of a hindered phenol with the reactive potential of an aromatic amine, making it a valuable intermediate for more complex stabilizers and functional molecules.

Synthesis: An Evolution in Chemical Strategy

The synthesis of **4-Amino-2,6-di-tert-butylphenol** is a classic example of process optimization in organic chemistry, moving from harsh, low-yield methods to efficient, environmentally conscious protocols. The universally adopted strategy involves a two-step sequence starting from the readily available 2,6-di-tert-butylphenol.

Historical Synthetic Route: Nitration and Reduction

Early synthetic approaches involved the direct nitration of the starting phenol at the para-position, followed by reduction of the resulting nitro group.

- Nitration: This step typically employed strong nitric acid. However, the reaction conditions were harsh, often requiring long reaction times (up to 10 hours) and producing a variety of side products. The workup was cumbersome and the yield was often modest, around 81.7%.
^[4]
- Reduction: The subsequent reduction of the nitro group to an amine was commonly achieved using metal reductants, such as Zinc (Zn) powder in the presence of calcium chloride (CaCl₂). This method suffered from high reaction temperatures (80°C), long durations (8

hours), and significant environmental drawbacks, including difficult filtration and metal waste generation, with yields around 80.6%.^[4]

The cumulative yield of this traditional pathway was only about 65-66%, rendering it unsuitable for cost-effective and sustainable industrial production.^[4]

Modern Optimized Synthesis: Nitrosation and Reduction

To overcome the limitations of the nitration route, a more elegant and efficient method was developed, which has become the standard for both laboratory and industrial production. This process involves nitrosation followed by a mild reduction.^[4]

- Nitrosation: 2,6-di-tert-butylphenol is reacted with sodium nitrite in the presence of an acid (e.g., sulfuric acid) under mild conditions to form 4-nitroso-2,6-di-tert-butylphenol. This electrophilic aromatic substitution is highly selective for the para-position due to the directing effects of the hydroxyl group and the steric bulk of the ortho tert-butyl groups.
- Reduction: The intermediate nitroso compound is then reduced to the target aminophenol. A key innovation in modern protocols is the use of sodium hydrosulfite (sodium dithionite, $\text{Na}_2\text{S}_2\text{O}_4$) as the reducing agent.^[5] This reagent is effective, inexpensive, and avoids the use of heavy metals.

This optimized pathway offers significant advantages:

- High Yield: Overall yields for the two-step process can reach up to 99.0%.^[4]
- Mild Conditions: Reactions are typically run at or near room temperature.
- Rapid Execution: Reaction times are significantly shorter than the older methods.
- Environmental Friendliness: The process avoids harsh acids and polluting metal catalysts, generating minimal waste.^[4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's properties is essential for its application in research and development.

Physical and Chemical Properties

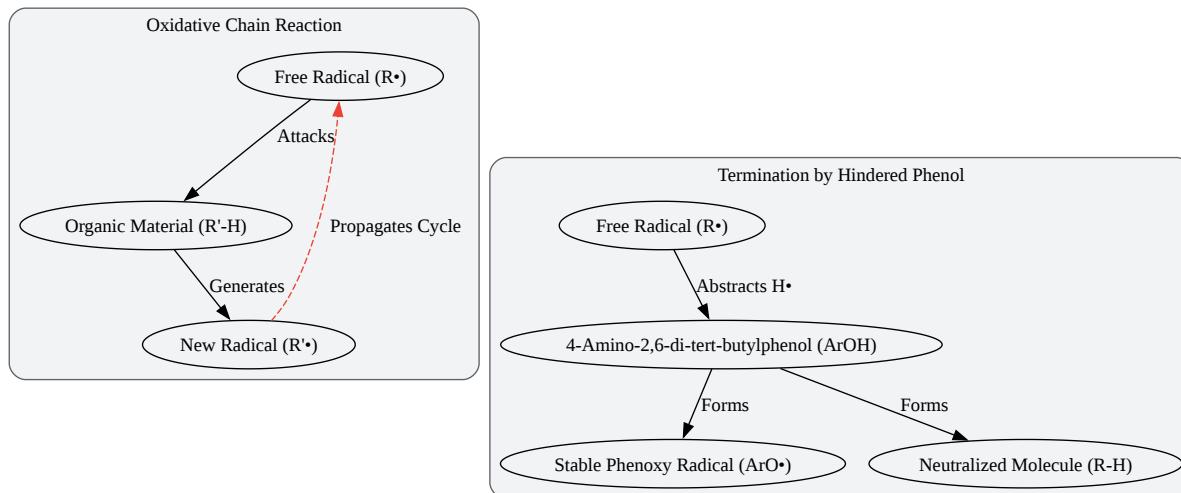
The key physicochemical properties of **4-Amino-2,6-di-tert-butylphenol** are summarized in the table below.

Property	Value	Source
CAS Number	950-58-3	[6]
Molecular Formula	C ₁₄ H ₂₃ NO	[6][7]
Molecular Weight	221.34 g/mol	[6][7]
Appearance	White to off-white crystalline solid	
Melting Point	103-107 °C	[8]
Boiling Point	309.3 ± 42.0 °C (Predicted)	[8]
pKa	13.95 ± 0.40 (Predicted)	[8]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	2	[7]

Spectroscopic Data Interpretation

The structural features of **4-Amino-2,6-di-tert-butylphenol** give rise to a characteristic spectroscopic signature.

- **¹H NMR Spectroscopy:** In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see:
 - A singlet for the 18 protons of the two tert-butyl groups, likely around δ 1.3-1.4 ppm.
 - A singlet for the two equivalent aromatic protons at δ 6.8-7.0 ppm.
 - A broad singlet for the two protons of the amino (-NH₂) group, typically around δ 3.2 ppm.
 - A singlet for the phenolic hydroxyl (-OH) proton, which can vary but may appear around δ 5.7 ppm.


- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum would show distinct signals for the different carbon environments:
 - Signals for the methyl carbons of the tert-butyl groups ($\sim\delta$ 30 ppm).
 - Signals for the quaternary carbons of the tert-butyl groups ($\sim\delta$ 34 ppm).
 - Signals for the aromatic carbons, with distinct shifts for those bearing substituents versus those with hydrogen atoms.
 - The carbon bearing the hydroxyl group would be significantly downfield, as would the carbon bearing the amino group.
- FTIR Spectroscopy: The key vibrational frequencies in an FTIR spectrum include:
 - O-H Stretch (Phenol): A broad band in the region of 3200-3550 cm^{-1} .[\[9\]](#)
 - N-H Stretch (Amine): Two distinct peaks for the symmetric and asymmetric stretching of the primary amine, typically in the 3300-3500 cm^{-1} region.[\[9\]](#)
 - C-H Stretch (Alkyl): Strong absorptions just below 3000 cm^{-1} , in the 2850-2950 cm^{-1} range.[\[9\]](#)
 - C=C Stretch (Aromatic): Absorptions in the 1500-1700 cm^{-1} region.[\[9\]](#)
- Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) would be observed at $\text{m/z} = 221$. A prominent fragment corresponds to the loss of a methyl group ($\text{M}-15$) at $\text{m/z} = 206$, which is a characteristic fragmentation pattern for molecules containing tert-butyl groups.[\[10\]](#)

Core Functionality: The Antioxidant Mechanism

The primary application of **4-Amino-2,6-di-tert-butylphenol** and its derivatives is rooted in their ability to function as chain-breaking antioxidants. This process is highly efficient due to the unique interplay of its functional groups.

The mechanism proceeds as follows:

- **Initiation:** An oxidative process begins when a free radical ($R\bullet$), such as a peroxy radical, is formed in an organic material.
- **Propagation:** This highly reactive radical can then attack a stable organic molecule ($R'-H$), abstracting a hydrogen atom and creating a new radical (R'^\bullet), thus propagating a damaging chain reaction.
- **Termination:** The hindered phenol ($ArOH$) intervenes by donating its phenolic hydrogen atom to the reactive radical ($R\bullet$). This neutralizes the radical, terminating the chain reaction.
- **Stabilization:** A relatively stable phenoxy radical ($ArO\bullet$) is formed. The key to the high efficiency of hindered phenols is the stability of this radical. The bulky ortho tert-butyl groups prevent this radical from undergoing dimerization or other undesirable side reactions.^[2] Furthermore, the unpaired electron can be delocalized across the aromatic ring, further enhancing its stability.

[Click to download full resolution via product page](#)

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of **4-Amino-2,6-di-tert-butylphenol** based on the modern optimized route.

Synthesis of 4-Amino-2,6-di-tert-butylphenol

This two-step procedure first prepares the 4-nitroso intermediate, which is then reduced in the same pot or after isolation. The following is based on a well-established reduction protocol.[5]

Step 1: Synthesis of 4-nitroso-2,6-di-tert-butylphenol (This step is assumed to be completed, yielding the starting material for the protocol below).

Step 2: Reduction of 4-nitroso-2,6-di-tert-butylphenol

- Materials & Reagents:

- 4-nitroso-2,6-di-tert-butylphenol (17.6 g)
- 5N Sodium Hydroxide (NaOH) solution (60 mL)
- Deionized Water
- Sodium Hydrosulfite (Sodium Dithionite, $\text{Na}_2\text{S}_2\text{O}_4$) (52.2 g)
- Phosphorus Pentoxide (P_4O_{10}) for desiccation

- Equipment:

- Magnetic stirrer and stir bar
- Reaction flask (500 mL or larger)
- Addition funnel (optional, for controlled addition)
- Büchner funnel and filter flask
- Vacuum desiccator

- Procedure:

- In the reaction flask, dissolve 17.6 grams of 4-nitroso-2,6-di-tert-butylphenol in 60 mL of 5N sodium hydroxide and 120 mL of water. Stir until a homogeneous solution is formed.
- Separately, prepare a solution of 52.2 grams of sodium hydrosulfite in 220 mL of water.
- With vigorous stirring, add the sodium hydrosulfite solution to the nitroso-phenol solution over a period of approximately 30 minutes. An exothermic reaction will occur, and the temperature may rise to around 50-55°C.
- After the addition is complete, continue stirring the reaction mixture for an additional 2.5 hours at room temperature to ensure the reaction goes to completion. The product will

precipitate out of the solution as a solid.

- Collect the solid product rapidly by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with a generous amount of water (at least 400 mL) to remove any residual inorganic salts.
- Dry the collected solid in a vacuum desiccator over phosphorus pentoxide until a constant weight is achieved.

- Validation & Characterization:
 - Expected Yield: High (typically >90%).
 - Melting Point: The dried product should exhibit a melting point in the range of 103-108°C.
[5]
 - Spectroscopy: Confirm the identity of the product using FTIR and ^1H NMR, comparing the resulting spectra to reference data. The disappearance of the nitroso group signals and the appearance of primary amine signals in the FTIR spectrum are key indicators of a successful reaction.

Applications in Research and Drug Development

While its primary industrial role is as an antioxidant and a stabilizer intermediate for plastics, rubbers, and oils, the unique structure of **4-Amino-2,6-di-tert-butylphenol** makes it a molecule of interest for drug development professionals.[4]

The presence of three key pharmacophoric features—a hydrogen-bond-donating phenol, a basic/nucleophilic amine, and bulky lipophilic tert-butyl groups—provides a versatile scaffold for building more complex molecules with potential therapeutic activity.

- Scaffold for Kinase Inhibitors: The aminophenol core is a recognized structure in the design of kinase inhibitors. Derivatives of 4-amino-2-(thio)phenol have been synthesized and shown to inhibit protein kinase B/AKT and ABL tyrosine kinase, which are important targets in cancer therapy.[11] The aminophenol moiety can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.

- Anti-inflammatory and Antiviral Agents: Sterically hindered phenols are known to possess anti-inflammatory and antiviral properties. The ability to scavenge reactive oxygen species (ROS) is a key mechanism for mitigating inflammation. The amino group provides a convenient chemical handle to attach other functional groups, allowing for the synthesis of libraries of compounds for screening against various viral and inflammatory targets.
- Neuroprotection: Oxidative stress is a major contributor to neurodegenerative diseases. The core antioxidant property of the hindered phenol structure is being explored for neuroprotective applications. Derivatives have been shown to protect neuronal cells from glutamate-induced oxidative toxicity.[2]
- Anti-allergy Applications: Patents have been filed for p-aminophenol derivatives for use in medicaments to treat allergies, such as asthma. These compounds are believed to act as inhibitors of leukotriene formation, which are key mediators in allergic and inflammatory responses.[12]

// Main Compound ATBP [label="4-Amino-2,6-di-tert-butylphenol\n(Core Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Structural Features Phenol [label="Phenolic -OH\n(H-bond Donor, Radical Scavenger)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amino -NH2\n(Basic Center, Synthetic Handle)", fillcolor="#F1F3F4", fontcolor="#202124"]; TButyl [label="tert-Butyl Groups\n(Steric Hindrance, Lipophilicity)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Properties & Applications Antioxidant [label="Antioxidant Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DrugScaffold [label="Drug Discovery Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseInhib [label="Kinase Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflam [label="Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships ATBP -> {Phenol, Amine, TButyl} [label="Comprises"]; Phenol -> Antioxidant [label="Enables"]; TButyl -> Antioxidant [label="Enhances"]; Amine -> DrugScaffold [label="Enables"]; DrugScaffold -> {KinaseInhib, AntiInflam} [label="Leads to"]; } .dot Caption: Structure-function relationships of **4-Amino-2,6-di-tert-butylphenol**.

Conclusion

4-Amino-2,6-di-tert-butylphenol stands as a testament to the power of rational molecular design. Born from the industrial need to control oxidation, its structure is a masterclass in functional group synergy. The evolution of its synthesis reflects the broader push towards greener, more efficient chemistry. While it remains a cornerstone intermediate in the antioxidant industry, its potential is far from fully realized. For researchers in medicinal chemistry and drug development, its combination of a proven antioxidant core with a versatile synthetic handle presents a compelling starting point for the discovery of new therapeutics targeting a range of pathologies driven by oxidative stress and cellular signaling. As our understanding of these processes deepens, the applications for this robust and multifaceted compound are poised to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vinatiorganics.com [vinatiorganics.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents [patents.google.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 4-Amino-2,6-di-tert-butylphenol | C14H23NO | CID 314220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0221677B1 - P-aminophenols, derivatives thereof and use for manufacture of a medicament - Google Patents [patents.google.com]
- To cite this document: BenchChem. [History and discovery of 4-Amino-2,6-Di-tert-butylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582558#history-and-discovery-of-4-amino-2-6-di-tert-butylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com